molecular formula C11H11NO3 B6227540 2-(1,3-dioxaindan-5-yl)-2-hydroxybutanenitrile CAS No. 2090971-03-0

2-(1,3-dioxaindan-5-yl)-2-hydroxybutanenitrile

Cat. No.: B6227540
CAS No.: 2090971-03-0
M. Wt: 205.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile is a chemical compound with a unique structure that includes a dioxane ring fused to an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxaindan-5-yl)-2-hydroxybutanenitrile typically involves the reaction of 1,3-dioxaindan-5-yl derivatives with suitable nitrile precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxides and carboxylic acids.

    Reduction: Amines and corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1,3-dioxaindan-5-yl)-2-hydroxybutanenitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The dioxane ring and nitrile group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Dioxaindan-5-yl)propan-2-ol: Similar structure but lacks the nitrile group.

    5-(1,3-Dioxaindan-5-yl)pentanoic acid: Contains a carboxylic acid group instead of a nitrile group.

    2-Amino-1-(1,3-dioxaindan-5-yl)ethan-1-one: Features an amino group and a ketone instead of a nitrile.

Uniqueness

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile is unique due to the presence of both a dioxane ring and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2090971-03-0

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.